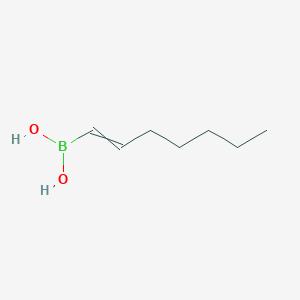

(E)-hept-1-en-1-ylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-hept-1-en-1-ylboronic acid, also known as trans-1-Heptenylboronic acid, is an organic compound with the molecular formula C7H15BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an alkyl group and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions .

Métodos De Preparación

(E)-hept-1-en-1-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent such as an alkyl lithium or Grignard reagent with a boric ester like triisopropyl borate can yield the desired boronic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most prominent reaction for (E)-hept-1-en-1-ylboronic acid, enabling the formation of carbon-carbon bonds between its alkenyl group and aryl/alkenyl halides. This reaction typically employs palladium catalysts, bases, and boronic acid derivatives .

Reaction Mechanism and Conditions

-

Catalysts : Pd(OAc)₂ with ligands such as PCy₃·HBF₄ is commonly used .

-

Base : K₂CO₃ or similar bases deprotonate the boronic acid to form a reactive borate complex .

Example Protocol :

| Component | Quantity/Details |

|---|---|

| Boronic acid | 0.20 mmol |

| Aryl halide | 1.2 equivalents |

| Pd(OAc)₂ | 0.03 equivalents |

| PCy₃·HBF₄ | 0.12 equivalents |

| K₂CO₃ | 2.5 equivalents |

| Solvent | THF (0.80 mL) |

| Reaction time | 15 h at 65°C |

| Yield | Up to 95% (for analogous systems) |

The stereochemistry of the alkenyl group (E-configuration) enhances regioselectivity and reduces steric hindrance during transmetalation .

Interactions with Diols and Molecular Recognition

This compound forms reversible covalent bonds with diols and other nucleophiles, a property exploited in sensor development and molecular recognition.

Key Features:

-

Reversibility : The boron atom interacts with hydroxyl groups (e.g., in sugars or biomolecules) to form cyclic esters (boronate complexes), which dissociate under acidic conditions.

-

Applications :

-

Detection of glucose and other diol-containing analytes.

-

Immobilization of biomolecules in diagnostic assays.

-

Hydrolysis:

Under aqueous conditions, this compound slowly hydrolyzes to form boric acid and the corresponding alkene. This reaction is pH-dependent and mitigated by using anhydrous solvents.

Oxidation:

Exposure to strong oxidizers (e.g., H₂O₂) converts the boronic acid to a phenol derivative. This side reaction is minimized in inert atmospheres .

Comparative Reactivity of E/Z Isomers

While this compound is more commonly studied, its (Z)-isomer exhibits distinct reactivity due to steric and electronic differences. For example:

-

Stereoelectronic Effects : The E-isomer’s trans configuration facilitates smoother transmetalation in cross-coupling reactions .

-

Radical Stability : The Z-isomer may show altered stability in radical-mediated processes .

Limitations and Challenges

Aplicaciones Científicas De Investigación

(E)-Hept-1-en-1-ylboronic acid has diverse applications, predominantly centered around its role as a reactant in chemical synthesis .

Scientific Research Applications

This compound serves primarily as a reactant in various chemical reactions, with notable applications in:

- Suzuki-Miyaura Alkenylation: It is utilized in Suzuki-Miyaura alkenylation reactions .

- Palladacycle-Catalyzed Asymmetric Ring-Opening Reaction: It is used in palladacycle-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes .

- Double Suzuki Couplings: It is used in double Suzuki couplings .

- Rhodium-Catalyzed Asymmetric Addition Reactions: It is used in rhodium-catalyzed asymmetric addition reactions .

(Z)-Hept-1-en-1-ylboronic acid , an isomer of this compound, is also valuable in various applications. Its specific geometric configuration influences its reactivity and interaction with other molecules, making it particularly useful in stereoselective synthesis and applications where the spatial arrangement of atoms is crucial. (Z)-Hept-1-en-1-ylboronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, valuable in synthesizing complex organic molecules and pharmaceuticals. In medicinal chemistry, derivatives of (Z)-Hept-1-en-1-ylboronic acid are explored for their potential as enzyme inhibitors, particularly in developing protease inhibitors for therapeutic applications. It is also employed in producing advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mecanismo De Acción

The mechanism of action of (E)-hept-1-en-1-ylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The boron atom in the boronic acid can interact with hydroxyl groups in biomolecules, forming stable complexes that can be used for detection and quantification .

Comparación Con Compuestos Similares

(E)-hept-1-en-1-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and 2-thienylboronic acid. While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly:

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions and as a sensor for saccharides.

2-Thienylboronic Acid: Used in the synthesis of heterocyclic compounds and as a building block in organic electronics.

This compound is unique due to its alkenyl group, which provides distinct reactivity and makes it suitable for specific synthetic applications.

Propiedades

Fórmula molecular |

C7H15BO2 |

|---|---|

Peso molecular |

142.01 g/mol |

Nombre IUPAC |

hept-1-enylboronic acid |

InChI |

InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3 |

Clave InChI |

LDTJUGVTOZBIBN-UHFFFAOYSA-N |

SMILES canónico |

B(C=CCCCCC)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.